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Compound of Interest

Compound Name: 1-tert-Butyl-3-azetidinol

Cat. No.: B075943

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectral data for 1-tert-Butyl-3-azetidinol, a
valuable building block in medicinal chemistry. The following sections detail the expected
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data,
along with comprehensive experimental protocols and a logical workflow for structural
elucidation.

Molecular Structure and Predicted Spectral Features

1-tert-Butyl-3-azetidinol possesses a unique strained four-membered ring system, a tertiary
amine, a secondary alcohol, and a bulky tert-butyl group. These features give rise to a distinct
set of signals in various spectroscopic analyses.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework
of organic molecules.

'H NMR Spectroscopy

The proton NMR spectrum of 1-tert-Butyl-3-azetidinol is predicted to show distinct signals for
the protons of the azetidine ring, the hydroxyl group, and the tert-butyl group.
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] Predicted Chemical o Coupling Constant
Proton Assignment _ Multiplicity
Shift (8, ppm) (J, H2)
-C(CHs)s ~1.0-1.2 Singlet (s) N/A
Azetidine CH:z ~2.8-3.2 Multiplet (m)
Azetidine CH ~4.2-45 Multiplet (m)
Variable (Broad )
-OH ] Broad Singlet (br s) N/A
singlet)

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of chemically distinct carbon

environments.

Carbon Assignment Predicted Chemical Shift (8, ppm)
-C(CHs)3 ~26 - 28
-C(CHs)3 ~50 - 52
Azetidine CH2 ~58 - 60
Azetidine CH-OH ~70-72

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification. The molecular weight of 1-tert-Butyl-3-azetidinol is

129.19 g/mol .

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b075943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

m/z Predicted Fragment Interpretation

129 [M]* Molecular lon

114 [M - CHs]* Loss of a methyl group

72 [M - CaHo]* Loss of the tert-butyl group
57 [CaHo]* tert-Butyl cation

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1-tert-Butyl-3-azetidinol is expected to show characteristic absorption bands for

the hydroxyl and amine functional groups.

Wavenumber (cm~1) Vibrational Mode Intensity
3200 - 3500 O-H stretch (alcohol) Broad, Strong
2950 - 2850 C-H stretch (alkane) Strong
C-O stretch (secondary
1050 - 1200 Strong
alcohol)
1100 - 1250 C-N stretch (tertiary amine) Medium

Experimental Protocols
NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of 1-tert-Butyl-3-azetidinol in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDClz, DMSO-ds).[1][2]

e Transfer the solution to a 5 mm NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative

analysis is required.
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Data Acquisition (*H NMR):

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

Data Acquisition (33C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Mass Spectrometry

Sample Preparation:

e Prepare a dilute solution of 1-tert-Butyl-3-azetidinol (approximately 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray lonization - Time of Flight, ESI-TOF):
 |onization Mode: Positive ion mode.
o Capillary Voltage: 3-4 kV.

» Nebulizer Gas (N2): Flow rate appropriate for the instrument.
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e Drying Gas (N2): Temperature and flow rate optimized for solvent removal.

e Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
e Place a small amount of solid 1-tert-Butyl-3-azetidinol directly onto the ATR crystal.[3]

o Apply pressure using the instrument's anvil to ensure good contact between the sample and
the crystal.

Data Acquisition (FTIR-ATR):

Spectral Range: 4000-400 cm~2.[4]

Resolution: 4 cmm—1.

Number of Scans: 16-32.

A background spectrum of the clean ATR crystal should be acquired before running the
sample.[3]

Visualized Workflows
General Workflow for Spectral Analysis
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Data Analysis & Interpretation
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Caption: Workflow for the spectral analysis of 1-tert-Butyl-3-azetidinol.

Correlation of Spectral Data to Molecular Structure
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Spectroscopic Data

§~59, 71 ppm @5 ppm (m) (8~27,51 ppm (6 ~1.1 ppm (s, 9H)/ m/z 57, 114\m/z 129 [M]* \ 6 variable (br s) ~3350 cm™! (broad) \~1175 cm™!

Moleculag/Structure: 1—ten—Byérl—3—azetidinol
Azetidine Ring tert-Butyl Group C/H1sNO Hydroxyl Group Tertiary Amine
-CH2-CH-CHa- -C(CHs)s e -OH -N-

Click to download full resolution via product page

Caption: Correlation of spectral data to the structure of 1-tert-Butyl-3-azetidinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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